3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid involves several steps. One common synthetic route includes the protection of piperazine with tert-butoxycarbonyl (Boc) group, followed by the reaction with oxolane-3-carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid can be compared with similar compounds such as:
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: This compound has a similar piperazine core but differs in the attached functional groups.
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Another compound with a piperazine core, used in the development of PROTAC degraders. The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it suitable for particular research and industrial applications.
Properties
Molecular Formula |
C14H24N2O5 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-5-7-16(8-6-15)14(11(17)18)4-9-20-10-14/h4-10H2,1-3H3,(H,17,18) |
InChI Key |
PWLSPCQHEVNLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOC2)C(=O)O |
Origin of Product |
United States |
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